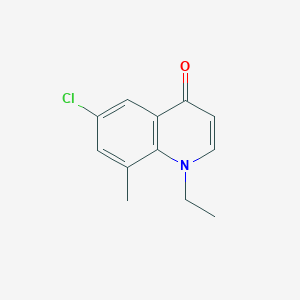

6-Chloro-1-ethyl-8-methylquinolin-4(1H)-one

Description

Properties

Molecular Formula |

C12H12ClNO |

|---|---|

Molecular Weight |

221.68 g/mol |

IUPAC Name |

6-chloro-1-ethyl-8-methylquinolin-4-one |

InChI |

InChI=1S/C12H12ClNO/c1-3-14-5-4-11(15)10-7-9(13)6-8(2)12(10)14/h4-7H,3H2,1-2H3 |

InChI Key |

XKVHONDAUWTTQK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=O)C2=C1C(=CC(=C2)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-ethyl-8-methylquinolin-4(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl acetoacetate.

Cyclization: The reaction proceeds through a cyclization process, often using a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-ethyl-8-methylquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.

Major Products

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as intermediates in the synthesis of more complex molecules.

Biology: Investigated for their antimicrobial and antiviral properties.

Medicine: Explored for their potential as anticancer and anti-inflammatory agents.

Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-1-ethyl-8-methylquinolin-4(1H)-one involves interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA.

Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

The biological and physicochemical properties of quinolinones are highly dependent on substituent positions and functional groups. Below is a comparative analysis with structurally related analogs:

Table 1: Key Structural and Property Comparisons

*Estimated logP values based on substituent contributions.

Key Observations:

Lipophilicity : The ethyl and chloro groups in the target compound increase its logP (~3.2) compared to hydroxy- or methoxy-substituted analogs (logP ~1.8–2.5). Higher lipophilicity enhances membrane permeability, critical for antimalarial activity .

Ring Saturation: Dihydroquinolinones (e.g., 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one) exhibit reduced planarity, altering binding affinity in biological targets .

Biological Activity

6-Chloro-1-ethyl-8-methylquinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. The structure of this compound, characterized by the presence of a chloro substituent at the 6-position and ethyl and methyl groups at the 1 and 8 positions, respectively, contributes significantly to its reactivity and potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, antiviral, and anticancer properties.

The molecular formula of this compound is C12H12ClN, with a molecular weight of approximately 233.68 g/mol. Its unique structural features enhance its chemical reactivity and biological activity compared to other quinoline derivatives.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have demonstrated that quinoline derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial DNA gyrase, an essential enzyme for DNA replication.

Table 1: Antimicrobial Efficacy of Quinoline Derivatives

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | E. coli, S. aureus |

| 8-Methoxyquinoline | 0.25 | E. coli |

| 4-Hydroxyquinoline | 0.5 | S. aureus |

Antiviral Activity

The antiviral potential of quinoline derivatives has been explored in various studies, particularly against viral infections such as HIV and influenza. The antiviral mechanism may involve inhibition of viral replication through interaction with viral enzymes or host cell receptors.

Case Study: Antiviral Screening

A study evaluated a series of quinoline derivatives for their antiviral activity against HIV. Among the tested compounds, those with a chloro substituent showed enhanced potency compared to their non-chloro analogs, suggesting that the chloro group plays a crucial role in biological activity.

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer models. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by targeting tubulin and disrupting microtubule dynamics.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | HeLa (cervical cancer) |

| CTR-21 (related compound) | 16.4 | MDA-MB231 (breast cancer) |

| CTR-20 (related compound) | 232 | MDA-MB468 (breast cancer) |

The proposed mechanisms through which this compound exerts its biological effects include:

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Microtubule Disruption : By targeting tubulin, it can prevent proper cell division, leading to apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.